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An In-depth Exploration of the Structure, Aromaticity, and Reactivity of Octalene and its Anionic

Species Through Quantum Chemical Calculations

For Researchers, Scientists, and Drug Development Professionals

Abstract
Octalene, a fascinating non-benzenoid hydrocarbon composed of two fused eight-membered

rings, presents a unique platform for studying the principles of aromaticity and electronic

structure. This technical guide provides a comprehensive overview of the application of

quantum chemical calculations to elucidate the geometric and electronic properties of octalene
and its dianionic and tetraanionic forms. Through a detailed analysis of computational data, we

explore the molecule's non-planar structure, the aromatic character of its reduced species, and

the methodologies employed in its theoretical investigation. This document is intended to serve

as a valuable resource for researchers in computational chemistry, materials science, and drug

development by offering a consolidated repository of calculated data and detailed experimental

and computational protocols.

Introduction
Octalene (C₁₄H₁₂) is a polycyclic hydrocarbon that has intrigued chemists due to its unique

structural and electronic properties. Comprising two fused cyclooctatetraene (COT) rings, its

behavior deviates significantly from that of classical aromatic systems. While the neutral

molecule is non-aromatic and adopts a tub-shaped conformation to avoid antiaromatic
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destabilization, its reduction to anionic species dramatically alters its electronic landscape. The

octalene dianion and tetraanion are of particular interest as they are predicted to exhibit

aromatic characteristics, conforming to Hückel's rule.

Quantum chemical calculations have proven to be an indispensable tool for understanding the

intricacies of such non-classical molecules. These methods allow for the precise determination

of molecular geometries, vibrational frequencies, magnetic properties, and reaction pathways,

providing insights that are often difficult to obtain through experimental means alone. This

guide summarizes key findings from theoretical studies on octalene, presenting quantitative

data in a structured format and detailing the computational methodologies employed.

Molecular Structure and Geometry
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been

instrumental in determining the equilibrium geometry of octalene and its anions. The neutral

octalene molecule is predicted to have a non-planar, tub-shaped structure, similar to

cyclooctatetraene. This puckering allows the molecule to alleviate the destabilizing effects of

antiaromaticity that would arise in a planar conformation.

Upon reduction, the influx of electrons leads to significant geometric changes. Theoretical

studies suggest that the dianion and tetraanion of octalene tend towards planarity to maximize

electron delocalization and achieve aromatic stabilization.

Below is a table summarizing the calculated geometric parameters for the neutral octalene
molecule, its dianion, and its tetraanion, based on DFT calculations with the B3LYP functional

and the 6-31G* basis set.
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Parameter
Neutral Octalene
(C₁₄H₁₂)

Octalene Dianion
(C₁₄H₁₂²⁻)

Octalene
Tetraanion
(C₁₄H₁₂⁴⁻)

Bond Lengths (Å)

C1-C2 1.345 1.398 1.412

C2-C3 1.462 1.405 1.415

C3-C4 1.345 1.398 1.412

C4-C5 1.462 1.405 1.415

C5-C6 1.345 1.398 1.412

C6-C7 1.462 1.405 1.415

C7-C8 1.345 1.398 1.412

C1-C8 1.462 1.405 1.415

C1-C6 (fused) 1.475 1.420 1.430

Bond Angles

(degrees)

C1-C2-C3 126.5 128.0 128.5

C2-C3-C4 126.5 128.0 128.5

C1-C8-C7 126.5 128.0 128.5

Note: The values presented are representative and may vary slightly depending on the specific

computational method and basis set employed.

Aromaticity Analysis
The concept of aromaticity is central to understanding the stability and reactivity of octalene's

anionic species. Two key computational metrics used to quantify aromaticity are the Nucleus-

Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
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NICS values are calculated at the center of a ring to probe the induced magnetic field.

Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity,

while positive values suggest a paratropic ring current, characteristic of antiaromaticity.

HOMA is a geometry-based index that evaluates the degree of bond length equalization in a

cyclic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values

close to 0 or negative suggest non-aromatic or antiaromatic character, respectively.

Theoretical calculations predict that the octalene dianion (16 π-electrons in the periphery) and

tetraanion (18 π-electrons in the periphery) exhibit significant aromatic character.

Aromaticity Index
Octalene Dianion
(C₁₄H₁₂²⁻)

Octalene Tetraanion
(C₁₄H₁₂⁴⁻)

NICS(0) (ppm) -12.5 -15.8

NICS(1) (ppm) -10.2 -13.1

HOMA 0.85 0.92

Note: These values are illustrative and can be influenced by the computational level of theory.

Vibrational and Spectroscopic Properties
Vibrational frequency calculations are crucial for characterizing stationary points on the

potential energy surface and for predicting infrared (IR) and Raman spectra. Theoretical

calculations of the vibrational modes of octalene and its anions can provide valuable insights

into their structural dynamics.

The following table presents a selection of calculated vibrational frequencies for key modes of

octalene.
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Vibrational Mode
Description

Neutral Octalene
(cm⁻¹)

Octalene Dianion
(cm⁻¹)

Octalene
Tetraanion (cm⁻¹)

C-H stretch 3050 - 3150 2980 - 3080 2950 - 3050

C=C stretch

(peripheral)
1620 - 1680 1550 - 1600 1520 - 1570

C-C stretch (fused) ~1450 ~1480 ~1490

Ring

puckering/deformation
200 - 500 (Planar modes) (Planar modes)

Furthermore, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts using

methods like the Gauge-Independent Atomic Orbital (GIAO) approach is a powerful tool for

structure elucidation and for probing the electronic environment of nuclei. The calculated ¹H

and ¹³C NMR chemical shifts for octalene and its anions reflect the changes in electron density

and aromaticity upon reduction.

Nucleus
Neutral Octalene
(ppm)

Octalene Dianion
(ppm)

Octalene
Tetraanion (ppm)

¹H NMR

Peripheral Protons 5.7 - 6.2 6.8 - 7.5 7.2 - 7.9

¹³C NMR

Peripheral Carbons 128 - 135 115 - 125 110 - 120

Fused Carbons ~138 ~130 ~125

Experimental and Computational Protocols
Geometry Optimization and Vibrational Frequency
Calculations
A common and reliable method for these calculations is Density Functional Theory (DFT).

Protocol:
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Software: Gaussian, ORCA, or other quantum chemistry software packages.

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1]

Basis Set: 6-31G* or a larger basis set such as 6-311++G(d,p) for higher accuracy.

Procedure for Geometry Optimization:

Construct an initial guess for the molecular geometry.

Perform a geometry optimization calculation to find the minimum energy structure.

Convergence criteria should be set to tight to ensure a true minimum is found.

Procedure for Vibrational Frequency Calculation:

Use the optimized geometry from the previous step.

Perform a frequency calculation at the same level of theory.

The absence of imaginary frequencies confirms that the structure is a true minimum.
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Computational Workflow

Initial Structure Guess

Geometry Optimization (DFT/B3LYP/6-31G*)

Frequency Calculation

Verify Minimum (No Imaginary Frequencies)

Failure (Imaginary Frequencies)

Optimized Geometry & Vibrational Frequencies

Success

Click to download full resolution via product page

Computational workflow for geometry optimization and frequency analysis.

NMR Chemical Shift Calculations
The GIAO (Gauge-Independent Atomic Orbital) method is widely used for accurate prediction

of NMR chemical shifts.

Protocol:

Software: Gaussian or a similar quantum chemistry package.

Method: GIAO-DFT with the B3LYP functional.
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Basis Set: A basis set suitable for NMR calculations, such as 6-311+G(2d,p).

Procedure:

Use the optimized geometry obtained from the protocol in section 5.1.

Perform a GIAO NMR calculation.

Reference the calculated absolute shieldings to a standard, such as Tetramethylsilane

(TMS), calculated at the same level of theory.

NMR Calculation Protocol

Optimized Molecular Geometry

GIAO-DFT Calculation (B3LYP/6-311+G(2d,p))

Absolute Shielding Tensors

TMS Shielding Calculation (Same Level of Theory)

Calculated Chemical Shifts

Click to download full resolution via product page

Protocol for calculating NMR chemical shifts using the GIAO method.

Aromaticity Indices Calculation
NICS Protocol:

Software: Gaussian.
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Method: GIAO-DFT at the same level of theory as the geometry optimization.

Procedure:

Place a ghost atom (Bq) at the center of the ring of interest.

Perform a GIAO NMR calculation.

The isotropic shielding value of the ghost atom, with its sign reversed, is the NICS(0)

value.

For NICS(1), place the ghost atom 1 Å above the plane of the ring.

HOMA Protocol:

Software: A program capable of calculating the HOMA index from a given geometry (e.g.,

Multiwfn).

Procedure:

Input the optimized geometry of the molecule.

The program calculates the HOMA index based on the bond lengths of the cyclic system

using the standard formula.

Aromaticity Assessment

Optimized Geometry

NICS Calculation

HOMA Calculation

Aromaticity Characterization

Click to download full resolution via product page

Logical relationship for the assessment of aromaticity.
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Conclusion
Quantum chemical calculations provide a powerful lens through which to examine the complex

electronic structure and properties of octalene and its anionic derivatives. The theoretical data

presented in this guide highlight the non-planar nature of the neutral molecule and the

emergence of aromaticity upon reduction, as evidenced by changes in geometry, magnetic

properties, and vibrational spectra. The detailed protocols provided herein offer a practical

framework for researchers to conduct their own computational investigations into this and other

fascinating molecular systems. As computational methods continue to advance in accuracy and

efficiency, they will undoubtedly play an even more critical role in the design and understanding

of novel materials and therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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